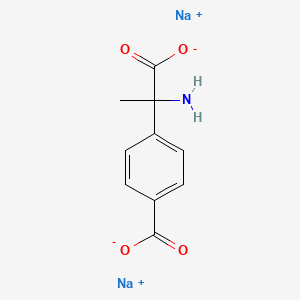

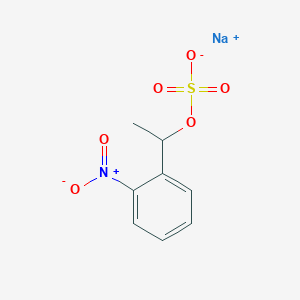

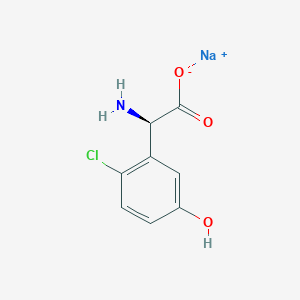

(RS)-MCPG disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium salts are a type of salt where two of the hydrogen atoms in the acid are replaced by sodium atoms1. They are commonly used in a variety of applications, including as a chelating agent in medicines1.

Synthesis Analysis

The synthesis of disodium salts often involves the reaction of a sodium compound with an acid. The exact method can vary depending on the specific compounds used2.Molecular Structure Analysis

The molecular structure of a disodium salt will depend on the specific compound. For example, the disodium salt of ethylenediaminetetraacetic acid (EDTA) has a complex structure with multiple oxygen, nitrogen, and sodium atoms3.Chemical Reactions Analysis

Disodium salts can participate in a variety of chemical reactions. They can act as a ligand in complexation reactions, react with acids to form a salt and water, or undergo decomposition reactions under certain conditions4.Physical And Chemical Properties Analysis

Disodium salts typically have high melting points and are usually soluble in water. They can act as electrolytes and can be acidic, basic, or neutral6.Applications De Recherche Scientifique

Role in Long-Term Potentiation (LTP)

(RS)-MCPG has been identified as an antagonist of metabotropic glutamate receptors (mGluRs), and it affects long-term potentiation in the hippocampus. Sergueeva et al. (1993) found that MCPG prevents the LTP of field excitatory postsynaptic potentials as well as the tetanus-induced increase in AMPA-evoked responses in the CA1 region of hippocampal slices, indicating its role in synaptic plasticity mechanisms related to learning and memory (Sergueeva et al., 1993).

Impact on Spatial Learning

Richter-Levin et al. (1994) discovered that (RS)-MCPG disrupts performance in spatial learning tasks when injected into rats. It was found to block the induction of LTP in the dentate gyrus, which is a critical brain area involved in spatial navigation and memory (Richter-Levin et al., 1994).

Interactions with Other Forms of LTP

Brown et al. (1994) demonstrated that (RS)-MCPG does not block theta burst-induced LTP in the CA1 area of rat hippocampal slices. This suggests a differential mechanism in various forms of LTP, highlighting the complex nature of synaptic modulation (Brown et al., 1994).

Effect on Memory Formation

Bianchin et al. (1994) investigated the role of mGluRs in memory using (RS)-MCPG in rats. They found that intrahippocampal post-training infusion of MCPG affects memory, suggesting its influence on memory processes mediated by mGluRs in the hippocampus (Bianchin et al., 1994).

Influence on Epileptiform Activity

Arvanov et al. (1995) showed that (RS)-MCPG can affect epileptiform activity in amygdala neurons, indicating its potential therapeutic application in epilepsy. The study found that MCPG prevents the transition from interictal spiking to ictal bursting in neurons exposed to 4-aminopyridine (Arvanov et al., 1995).

Safety And Hazards

The safety and hazards associated with disodium salts depend on the specific compound. For example, edetate disodium is used in medicine, but it can cause side effects and should be handled with care7.

Orientations Futures

While I couldn’t find specific future directions for “(RS)-MCPG disodium salt”, the use of disodium salts in areas like medicine, chemistry, and environmental science is a topic of ongoing research8.

Please note that this information is based on general properties and behaviors of disodium salts, and may not apply directly to “(RS)-MCPG disodium salt”. For detailed and accurate information, please consult relevant scientific literature or professionals in the field.

Propriétés

IUPAC Name |

disodium;4-(1-amino-1-carboxylatoethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOTXTUQJLFNHB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NNa2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-MCPG disodium salt | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)